(3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane

Catalog No.
S14598421
CAS No.
M.F
C11H15BrOS
M. Wt
275.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfa...

Product Name

(3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane

IUPAC Name

1-bromo-2-methoxy-3-methylsulfanyl-5-propan-2-ylbenzene

Molecular Formula

C11H15BrOS

Molecular Weight

275.21 g/mol

InChI

InChI=1S/C11H15BrOS/c1-7(2)8-5-9(12)11(13-3)10(6-8)14-4/h5-7H,1-4H3

InChI Key

ZYSADBJHUJWBHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)OC)SC

(3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of a bromine atom, an isopropyl group, and a methoxy group on a phenyl ring. The compound features a methyl sulfide functional group, which contributes to its reactivity and potential applications in various chemical processes. Its molecular formula is C12H15BrOSC_{12}H_{15}BrOS, and it possesses unique properties that make it of interest in both synthetic chemistry and biological studies.

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles under appropriate conditions, allowing for the synthesis of diverse derivatives.
  • Oxidation Reactions: The methoxy group can be oxidized to yield corresponding aldehydes or acids.
  • Reduction Reactions: The compound can undergo reduction to form various derivatives, depending on the reducing agents employed.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The synthesis of (3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane can be achieved through several methods:

  • Direct Bromination: Starting from 2-methoxy-5-isopropylphenol, bromination can be performed using bromine in an organic solvent, leading to the formation of the brominated compound.
  • Sulfanylation: The introduction of the methyl sulfide group can be achieved via a reaction with dimethyl sulfide in the presence of a base.
  • Functional Group Transformations: Various functional group transformations can be employed to introduce or modify the isopropyl and methoxy groups.

Optimizing reaction conditions, such as temperature and solvent choice, is essential for maximizing yield and purity.

(3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
  • Pharmaceutical Development: Due to its unique structure, it may play a role in developing new pharmaceuticals targeting specific biological pathways.
  • Agricultural Chemistry: Its reactivity could be harnessed for developing agrochemicals with enhanced efficacy.

Interaction studies involving (3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane are crucial for understanding its potential biological activity. Preliminary studies could focus on:

  • Enzyme Inhibition: Investigating whether this compound inhibits specific enzymes related to disease pathways.
  • Cellular Uptake Studies: Assessing how effectively the compound penetrates cell membranes and its subsequent cellular effects.

These studies will provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with (3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane. These include:

  • (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane
    • Features a fluorine substitution instead of isopropyl.
    • Exhibits different reactivity patterns due to the electron-withdrawing nature of fluorine.
  • (3-Bromo-4-methoxyphenyl)(methyl)sulfane
    • Lacks the isopropyl group but maintains similar reactivity.
    • May show variations in biological activity due to structural differences.
  • (3-Chloro-5-isopropyl-2-methoxyphenyl)(methyl)sulfane
    • Contains chlorine instead of bromine.
    • Differences in halogen properties may affect stability and reactivity.

Uniqueness

(3-Bromo-5-isopropyl-2-methoxyphenyl)(methyl)sulfane stands out due to its combination of an isopropyl group with both bromine and methoxy functionalities. This unique arrangement potentially enhances its reactivity profile and biological activity compared to similar compounds, making it a valuable candidate for further research in organic synthesis and medicinal chemistry.

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Exact Mass

274.00270 g/mol

Monoisotopic Mass

274.00270 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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